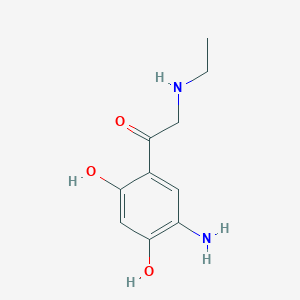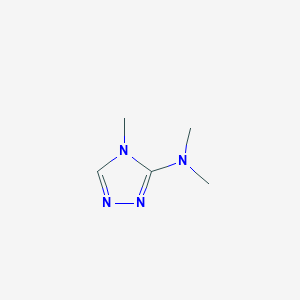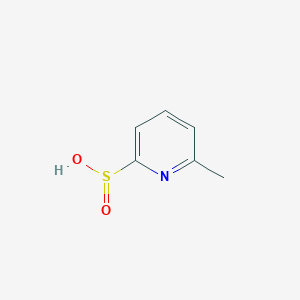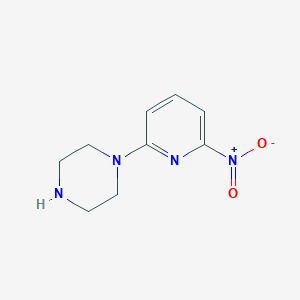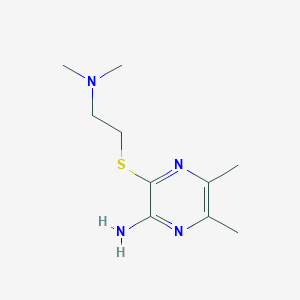
3-((2-(Dimethylamino)ethyl)thio)-5,6-dimethylpyrazin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((2-(Dimethylamino)ethyl)thio)-5,6-dimethylpyrazin-2-amine is a complex organic compound with a unique structure that includes a pyrazine ring substituted with dimethylamino and thioethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(Dimethylamino)ethyl)thio)-5,6-dimethylpyrazin-2-amine typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dimethylpyrazine with 2-(dimethylamino)ethyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with thiourea under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for efficient industrial synthesis.
化学反应分析
Types of Reactions
3-((2-(Dimethylamino)ethyl)thio)-5,6-dimethylpyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base or catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted pyrazine derivatives with various functional groups replacing the dimethylamino or thioethyl groups.
科学研究应用
3-((2-(Dimethylamino)ethyl)thio)-5,6-dimethylpyrazin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-((2-(Dimethylamino)ethyl)thio)-5,6-dimethylpyrazin-2-amine involves its interaction with specific molecular targets. The dimethylamino and thioethyl groups allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
2-((2-(Dimethylamino)ethyl)thio)ethanol: A related compound with similar functional groups but a different core structure.
2-((2-(Dimethylamino)ethyl)thio)-3-phenylquinoline: Another compound with a similar thioethyl group but a quinoline core.
Uniqueness
3-((2-(Dimethylamino)ethyl)thio)-5,6-dimethylpyrazin-2-amine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its combination of dimethylamino and thioethyl groups makes it versatile for various applications, distinguishing it from other similar compounds.
属性
分子式 |
C10H18N4S |
|---|---|
分子量 |
226.34 g/mol |
IUPAC 名称 |
3-[2-(dimethylamino)ethylsulfanyl]-5,6-dimethylpyrazin-2-amine |
InChI |
InChI=1S/C10H18N4S/c1-7-8(2)13-10(9(11)12-7)15-6-5-14(3)4/h5-6H2,1-4H3,(H2,11,12) |
InChI 键 |
PACZNURJRHHBJB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(C(=N1)N)SCCN(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


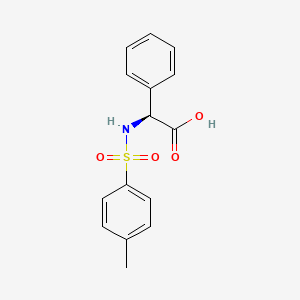
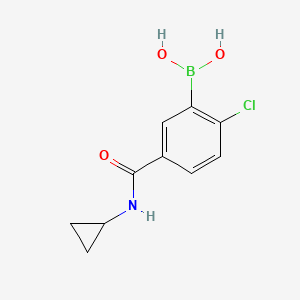
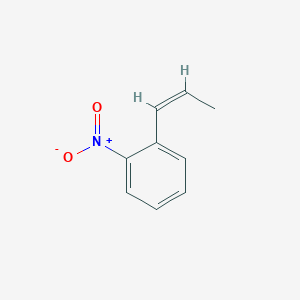
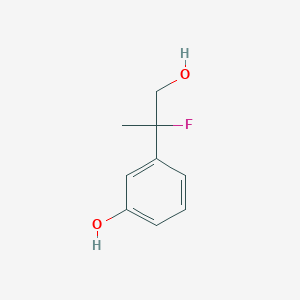
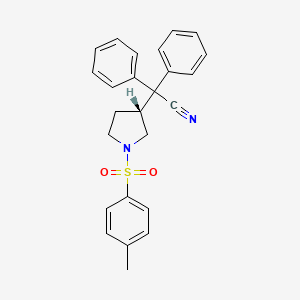

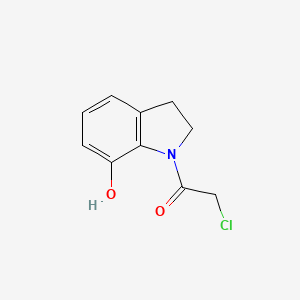

![(S)-N-((1H-Imidazol-2-yl)methyl)-1-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl)methanamine](/img/structure/B15248007.png)
